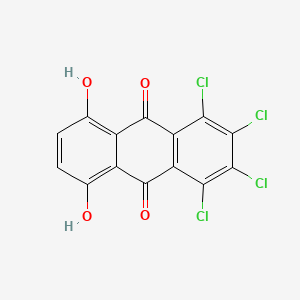

1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione

Beschreibung

1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione is a synthetic anthraquinone derivative characterized by four chlorine atoms at positions 1–4 and hydroxyl groups at positions 5 and 7. The 9,10-dione backbone confers redox activity, while the electron-withdrawing chlorine substituents enhance thermal stability and alter electronic properties compared to hydroxylated or amino-substituted analogs .

Eigenschaften

CAS-Nummer |

34234-10-1 |

|---|---|

Molekularformel |

C14H4Cl4O4 |

Molekulargewicht |

378.0 g/mol |

IUPAC-Name |

1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H4Cl4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H |

InChI-Schlüssel |

WABFZNNQLRGYNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthese:: 1,2,3,4-Tetrachlor-5,8-dihydroxyanthracen-9,10-dion kann durch Oxidation von 1,4-Dichlor-2,3-dihydro-5,8-dihydroxyanthracen-9,10-dion mit verschiedenen Oxidationsmitteln synthetisiert werden. Beispielsweise können Alkylamine mit 1,4-Dichlor-2,3-dihydro-5,8-dihydroxyanthracen-9,10-dion reagieren, um nach Oxidation das entsprechende 1,4-Bis(alkylamino)-5,8-dichloranthracen-9,10-dion zu ergeben .

Industrielle Produktion:: Leider sind detaillierte industrielle Produktionsverfahren für Tetrachlorchinon nicht allgemein verfügbar. Es wird typischerweise in Forschungslaboren oder in kleinem Maßstab hergestellt.

Analyse Chemischer Reaktionen

Reaktivität:: Tetrachlorchinon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Einige gängige Reagenzien und Bedingungen umfassen:

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO) können Tetrachlorchinon in seine entsprechende Chinonform umwandeln.

Reduktion: Reduktion mit Hydrazin oder anderen Reduktionsmitteln kann den Dihydroxyanthracen-Vorläufer ergeben.

Substitution: Chlorierungsreaktionen können zusätzliche Chloratome einführen.

Hauptprodukte:: Die Hauptprodukte, die während dieser Reaktionen gebildet werden, umfassen verschiedene Derivate von Anthracen, wie z. B. Dihydroxyanthracene und chlorierte Anthrachinone.

Wissenschaftliche Forschungsanwendungen

Tetrachlorchinon findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten.

Medizin: Erforscht auf seine pharmakologischen Eigenschaften.

Industrie: Begrenzte Anwendungen aufgrund seiner Seltenheit.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Tetrachlorchinon seine Wirkungen ausübt, ist noch Gegenstand laufender Forschung. Es interagiert wahrscheinlich mit zellulären Komponenten, beeinflusst Redoxprozesse und beeinflusst möglicherweise die Genexpression.

Wirkmechanismus

The precise mechanism by which tetrachloroquinone exerts its effects remains an area of ongoing research. It likely interacts with cellular components, affecting redox processes and potentially influencing gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Chlorination vs. Hydroxylation: The tetrachloro derivative exhibits stronger electron-withdrawing effects than hydroxylated analogs (e.g., natural anthraquinones), which may enhance oxidative stability but reduce solubility .

Biologische Aktivität

1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione (CAS Number: 34234-10-1) is a synthetic compound derived from anthraquinone. Its structure includes multiple chlorine substituents and hydroxyl groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.00 g/mol. The presence of chlorine atoms enhances its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.00 g/mol |

| CAS Number | 34234-10-1 |

| LogP | 5.795 |

Anticancer Properties

Research indicates that compounds related to anthraquinones exhibit significant anticancer activity. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound may trigger apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. A notable study demonstrated that anthraquinone derivatives could decrease Bcl-2 levels while increasing Bax levels in cancer cell lines, leading to enhanced apoptosis .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens:

- In Vitro Studies : In laboratory settings, anthraquinone derivatives have demonstrated inhibitory effects on bacterial growth. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes .

Antidiabetic Effects

Emerging evidence suggests that anthraquinones may also possess antidiabetic properties:

- Mechanism : These compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating glucose transporters and improving pancreatic function .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Antidiabetic Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.